molecular formula C20H15BrN2O4 B14938785 1-(2-bromophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

1-(2-bromophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B14938785
M. Wt: 427.2 g/mol
InChI Key: PIKDSGAYKORBAM-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a bromophenyl group, a chromenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting with a suitable amine and an α,β-unsaturated carbonyl compound to form the pyrrolidine ring via a cyclization reaction.

    Introduction of the Bromophenyl Group: This can be achieved through a halogenation reaction, where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS).

    Attachment of the Chromenyl Group: The chromenyl group can be introduced through a condensation reaction involving a suitable chromone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), alkoxide ions (RO⁻)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its structural complexity.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
  • 1-(2-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
  • 1-(2-methylphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Uniqueness

1-(2-bromophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The combination of the bromophenyl, chromenyl, and pyrrolidine groups also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H15BrN2O4

Molecular Weight

427.2 g/mol

IUPAC Name

1-(2-bromophenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H15BrN2O4/c21-15-3-1-2-4-16(15)23-11-13(10-18(23)24)20(26)22-14-6-7-17-12(9-14)5-8-19(25)27-17/h1-9,13H,10-11H2,(H,22,26)

InChI Key

PIKDSGAYKORBAM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Br)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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